2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the spiro[chromene-2,4’-piperidin] core. This can be achieved through a cyclization reaction involving a chromene derivative and a piperidine derivative under acidic or basic conditions. The acetylation of the resulting spiro compound is then carried out using acetic anhydride in the presence of a catalyst such as pyridine.
The final step involves the coupling of the acetylated spiro compound with N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of the spiro compound reacts with the acetamide derivative in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the acetyl group with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl, carboxyl, or ketone groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: Potential applications in the development of new pharmaceuticals due to its bioactive properties. It can be used in the design of drugs targeting specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Uniqueness
The uniqueness of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide lies in its spiro structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields. Additionally, its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C27H30N2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C27H30N2O5/c1-18(30)29-13-11-27(12-14-29)16-24(31)22-10-9-20(15-25(22)34-27)33-17-26(32)28-23-8-4-6-19-5-2-3-7-21(19)23/h2-3,5,7,9-10,15,23H,4,6,8,11-14,16-17H2,1H3,(H,28,32) |
InChI Key |
FHRQRCOQYAVRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4CCCC5=CC=CC=C45 |
Origin of Product |
United States |
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